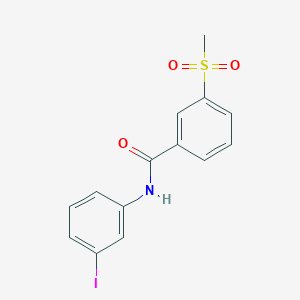
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the thiochromene family and has a molecular weight of 381.89 g/mol.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide in lab experiments is its ability to exhibit antitumor activity against various cancer cell lines. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a plant growth regulator.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Another potential future direction is the development of this compound as a pesticide. Studies have shown that it has potential as a plant growth regulator and as an inhibitor of certain plant pathogens.
Finally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide can be achieved through a multistep process. The first step involves the synthesis of 3,4-dihydro-2H-thiochromene-4-carboxylic acid through the reaction of 2-methyl-2-propanethiol with maleic anhydride. The resulting product is then converted to the corresponding acid chloride through the reaction with thionyl chloride. In the second step, the acid chloride is reacted with 4-chlorophenol to obtain the corresponding phenyl ester. Finally, the phenyl ester is reacted with N-(2-aminoethyl)acetamide to produce the desired product.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide has been studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agriculture, this compound has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. It has also been investigated for its potential as a plant growth regulator.
In material science, 2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide has been studied for its ability to act as a corrosion inhibitor for various metals, including steel and aluminum.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c18-12-5-7-13(8-6-12)21-11-17(20)19-15-9-10-22-16-4-2-1-3-14(15)16/h1-8,15H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKFFCCOUEDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-thiochromen-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)


![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)
![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)

![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)